molecular formula C18H32O16 B3417710 maltotriose CAS No. 113158-51-3

maltotriose

Cat. No.: B3417710
CAS No.: 113158-51-3
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-DZOUCCHMSA-N
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Mechanism of Action

Target of Action

Maltotriose, also known as Amylotriose, is a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds . It primarily targets enzymes such as Alpha-amylase 2B in humans and Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri . These enzymes play a crucial role in carbohydrate metabolism, particularly in the hydrolysis of starch.

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. For instance, in the presence of Alpha-amylase 2B, this compound is hydrolyzed into smaller sugar units . Similarly, Glucan 1,4-alpha-maltotetraohydrolase acts on this compound, leading to the breakdown of the glycosidic bonds .

Biochemical Pathways

This compound is involved in the glycolytic pathway , also known as the Embden-Meyerhof-Parnas (EMP) pathway . In this pathway, this compound is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . This process results in the production of glucose units, which are then further metabolized to generate energy.

Pharmacokinetics

cerevisiae cells through its active transport mediated by the AGT1 permease . The intracellular hydrolysis is mediated by the cytoplasmic invertase .

Result of Action

The hydrolysis of this compound results in the production of glucose units. These glucose units can then enter various metabolic pathways to produce energy and other essential biomolecules. For instance, in the glycolytic pathway, these glucose units are further broken down to produce ATP, the primary energy currency of the cell .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of this compound fermentation by S. cerevisiae cells can be enhanced by optimizing the pH and temperature conditions . Moreover, the presence of other sugars and nutrients in the environment can also impact the utilization and metabolism of this compound .

Biochemical Analysis

Biochemical Properties

Maltotriose is metabolized by different pathways in yeast cells. It is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . The active transport of this compound across the plasma membrane is mediated by the AGT1 permease, a MAL transporter required for this compound utilization . The intracellular hydrolysis of this compound is mediated by the cytoplasmic invertase .

Cellular Effects

This compound can be efficiently fermented by S. cerevisiae cells through its active transport mediated by the AGT1 permease and its intracellular hydrolysis mediated by the cytoplasmic invertase . This process indicates an unexpected overlap in sucrose-maltotriose metabolism by yeast cells .

Molecular Mechanism

The molecular mechanism of this compound involves its active transport into the cell mediated by the AGT1 permease, a MAL transporter required for this compound utilization . Once inside the cell, this compound is hydrolyzed by the cytoplasmic invertase . This process allows efficient this compound hydrolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be efficiently fermented by S. cerevisiae cells . The rate of this compound transport observed in this compound-grown cells is low, which is probably one of the main reasons for the absence of this compound fermentation by S. cerevisiae cells .

Metabolic Pathways

In the yeast S. cerevisiae, this compound is metabolized by different pathways. Sucrose is hydrolyzed by extracellular invertase, while maltose and this compound are actively transported into the cell and hydrolyzed by intracellular α-glucosidases .

Transport and Distribution

This compound is actively transported into the cell by the AGT1 permease, a MAL transporter required for this compound utilization . Once inside the cell, this compound is hydrolyzed by the cytoplasmic invertase .

Subcellular Localization

This compound is transported into the cell and is localized in the cytoplasm where it is hydrolyzed by the cytoplasmic invertase . The intracellular form of invertase allows efficient this compound hydrolysis .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-DZOUCCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157137
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

113158-51-3, 1109-28-0
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113158-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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